N-(5-chloropyridin-2-yl)-4-iodobenzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-4-iodobenzamide: is an organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an iodine atom at the 4-position of a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-4-iodobenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-chloropyridin-2-yl)-4-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the benzamide moiety.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, leveraging the iodine atom as a reactive site.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products with various substituents replacing the iodine atom.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds formed through the coupling of the benzamide moiety with other aromatic systems.
Scientific Research Applications
Chemistry: N-(5-chloropyridin-2-yl)-4-iodobenzamide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs aiming to develop new therapeutic agents .
Industry: In the material science industry, this compound is used in the synthesis of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-iodobenzamide in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- N-(5-chloropyridin-2-yl)-2-chlorobenzamide
- N-(5-chloropyridin-2-yl)-4-bromobenzamide
- N-(5-chloropyridin-2-yl)-4-fluorobenzamide
Comparison: N-(5-chloropyridin-2-yl)-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs with different halogen substituents. The iodine atom makes it particularly suitable for coupling reactions and other transformations that leverage its reactivity .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULOEJGTZVOFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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